![molecular formula C10H7Cl2NO4S B2449765 4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride CAS No. 927999-05-1](/img/structure/B2449765.png)
4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
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Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride” is complex. It contains a total of 51 bonds, including 30 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which 2C5T belongs, exhibits antimicrobial properties. Researchers have explored its effectiveness against various pathogens, making it a potential candidate for novel antimicrobial agents .
Antiviral Potential
In the quest for antiviral drugs, 2C5T has been investigated as an HCV polymerase inhibitor. Compound 11, derived from this scaffold, demonstrated promising activity against the HCV polymerase .
KATP Channel Modulation
KATP (ATP-sensitive potassium) channels play a crucial role in cellular homeostasis. Some studies suggest that 1,2,4-benzothiadiazine derivatives, including 2C5T, may modulate these channels, impacting cellular function.
properties
IUPAC Name |
4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-7-2-1-6(10(12)15)5-8(7)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGXMIIFTHCUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride |
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